(4-BUTYLPHENYL)(4-METHYLPIPERIDINO)METHANONE
Description
(4-Butylphenyl)(4-methylpiperidino)methanone is an organic compound with the molecular formula C17H25NO It is a derivative of piperidine and phenylmethanone, characterized by the presence of a butyl group attached to the phenyl ring and a methyl group attached to the piperidine ring
Properties
IUPAC Name |
(4-butylphenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-4-5-15-6-8-16(9-7-15)17(19)18-12-10-14(2)11-13-18/h6-9,14H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINHOYUYMRLPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)(4-methylpiperidino)methanone typically involves the reaction of 4-butylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)(4-methylpiperidino)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-butylbenzoic acid or 4-butylbenzophenone.
Reduction: Formation of (4-butylphenyl)(4-methylpiperidino)methanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(4-Butylphenyl)(4-methylpiperidino)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Butylphenyl)(4-methylpiperidino)methanone is not fully understood. it is believed to interact with specific molecular targets in the body, such as receptors or enzymes, leading to its observed effects. The compound may modulate the activity of neurotransmitters or other signaling molecules, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
(4-Benzoylpiperidino)(4-tert-butylphenyl)methanone: Similar structure but with a benzoyl group instead of a butyl group.
4-Methylpiperidine: A simpler compound with a similar piperidine ring structure.
4-Butylbenzophenone: Similar phenyl ring structure but lacks the piperidine ring.
Uniqueness
(4-Butylphenyl)(4-methylpiperidino)methanone is unique due to the combination of the butyl-substituted phenyl ring and the methyl-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
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